(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₃₀O₃ and its molecular weight is 330.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate is a steroid compound that has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

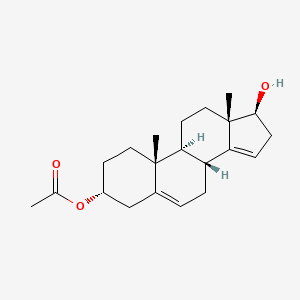

This compound is a derivative of androstane with modifications at the C-3 and C-17 positions. The acetate group at C-3 enhances its lipophilicity, which may influence its biological interactions. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps including the modification of precursor steroids. Recent advancements in synthetic methodologies have allowed for higher purity products and reduced costs, facilitating further research into their biological applications .

Hormonal Effects

Research indicates that compounds like this compound exhibit significant interactions with androgen receptors. These interactions can influence various physiological processes including:

- Anabolic effects : Enhancing muscle mass and strength.

- Anti-inflammatory properties : Potentially reducing inflammation in various tissues.

In studies involving animal models, administration of this compound has shown to modulate testosterone levels and improve recovery from injuries by promoting muscle regeneration .

Neuroprotective Activity

Recent studies have explored the neuroprotective potential of steroid derivatives including this compound. For instance, modifications at the C-3 position have been linked to enhanced neuroprotective effects against apoptosis in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that certain derivatives can induce cytotoxicity in cancer cell lines through mechanisms involving apoptosis. The activity was assessed using MTT assays across various cancer types including breast and prostate cancers .

Case Studies

The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors. The binding affinity to androgen receptors influences gene expression related to muscle growth and repair. Additionally, its ability to modulate inflammatory pathways may contribute to its protective effects in various tissues.

科学的研究の応用

Hormonal Regulation and Prostate Health

One of the primary applications of (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate is in the regulation of hormones related to prostate health. Studies have shown that steroidal antiandrogens like this compound can significantly influence testosterone metabolism in prostate tissues. For instance, a study involving patients with benign prostatic hyperplasia indicated that treatment with chlormadinone acetate (a steroidal antiandrogen) led to reduced serum testosterone and dihydrotestosterone levels compared to control groups . This suggests that similar compounds could be utilized to manage conditions characterized by elevated androgen levels.

Anabolic and Androgenic Applications

The compound has also been explored for its anabolic and androgenic properties. Research indicates that derivatives of this steroid can enhance muscle mass and strength through their action on androgen receptors. In clinical settings, compounds with similar structures have been used in hormone replacement therapies to treat conditions such as hypogonadism and other testosterone deficiency disorders .

Neuroactive Steroid Effects

Recent studies have highlighted the neuroactive properties of steroids like this compound. These compounds can modulate GABAergic neurotransmission, which is crucial for various neurological functions. For example, 3alpha-hydroxysteroids have shown potential in exerting anti-inflammatory effects and influencing mood disorders . The ability of these steroids to cross the blood-brain barrier opens avenues for their use in treating neurological conditions.

Pharmacological Research and Development

Pharmacological studies are ongoing to assess the safety and efficacy of this compound in various therapeutic contexts. The compound's role as a 5-alpha reductase inhibitor makes it a candidate for treating androgen-dependent diseases such as prostate cancer . Clinical trials have demonstrated its potential to suppress testosterone synthesis effectively, which is crucial for managing hormone-sensitive malignancies.

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

特性

IUPAC Name |

[(3R,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16+,18+,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVMDJLEAWSOBJ-AMQGKWNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746922 |

Source

|

| Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61252-30-0 |

Source

|

| Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。